molecular formula C25H34N4O3 B2985752 N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-mesityloxalamide CAS No. 899729-66-9

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-mesityloxalamide

Cat. No.: B2985752
CAS No.: 899729-66-9
M. Wt: 438.572
InChI Key: ZZECXIFCPCGGQE-UHFFFAOYSA-N
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-mesityloxalamide, also known as NDMOX, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Chemical Synthesis and Applications N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-mesityloxalamide and its analogs are crucial in the synthesis of various pharmacologically active compounds. Research demonstrates the utility of such compounds in the development of neurokinin-1 receptor antagonists, which are significant for their efficacy in pre-clinical tests related to emesis and depression (Harrison et al., 2001). Additionally, these compounds are integral in the synthesis of cyclic depsipeptides through direct amid cyclization, showcasing their versatility in producing complex molecular structures (Obrecht & Heimgartner, 1987).

Complexation and Structural Analysis The compound and its derivatives have been used in the synthesis and complexation with metals such as palladium(II) and mercury(II), contributing to our understanding of coordination chemistry and providing insights into novel structural frameworks (Singh et al., 2000). Such studies not only advance our knowledge in organometallic chemistry but also pave the way for new catalysts and materials with potential applications in industry and technology.

Polymer Science and Materials Chemistry Research into the modification of tertiary amine methacrylate polymers, including derivatives related to this compound, has yielded novel cationic diblock copolymers. These materials demonstrate reversible pH-, salt-, and temperature-induced micellization in aqueous media, indicating their potential for drug delivery systems and responsive materials (Bütün et al., 2001).

Biocompatibility and Medical Applications The structural motifs found in this compound are also present in compounds used to prepare biocompatible polymers, notably in applications involving 2-methacryloyloxyethyl phosphorylcholine (MPC) copolymers. These materials are recognized for their clinical benefits in various biomedical applications, including as coatings for medical devices to reduce thrombosis and infection (Ma et al., 2003).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enoyl-coa hydratase, a mitochondrial enzyme . This enzyme plays a crucial role in the metabolism of fatty acids.

Biochemical Pathways

The compound may potentially affect the fatty acid metabolism pathway due to its interaction with Enoyl-CoA hydratase . This could lead to downstream effects on energy production and other metabolic processes within the cell.

Result of Action

Given the potential target of the compound, it could influence the metabolism of fatty acids, which could have various downstream effects on cellular energy production and other metabolic processes .

Action Environment

The environment in which the compound acts can significantly influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s effectiveness. For instance, the solvent polarity has been found to greatly influence the Excited-State Intramolecular Proton Transfer (ESIPT) reaction of similar compounds .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O3/c1-17-14-18(2)23(19(3)15-17)27-25(31)24(30)26-16-22(29-10-12-32-13-11-29)20-6-8-21(9-7-20)28(4)5/h6-9,14-15,22H,10-13,16H2,1-5H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZECXIFCPCGGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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